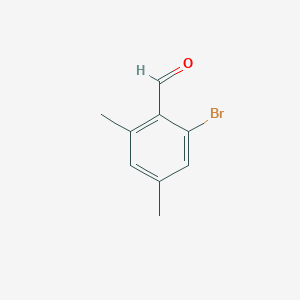

2-Bromo-4,6-dimethylbenzaldehyde

Description

Significance and Structural Characteristics within the Aromatic Aldehyde Class

Aromatic aldehydes are a class of organic compounds characterized by a formyl group (-CHO) attached to an aromatic ring. numberanalytics.com This functional group imparts a distinct reactivity, making them crucial intermediates in the synthesis of dyes, pharmaceuticals, and other biologically active molecules. wisdomlib.org 2-Bromo-4,6-dimethylbenzaldehyde belongs to the subset of substituted benzaldehydes, where the properties of the core benzaldehyde (B42025) molecule are modulated by additional substituents on the benzene (B151609) ring. researchgate.netresearchgate.net

The structure of this compound features a bromine atom at the C2 position and two methyl groups at the C4 and C6 positions. These substituents significantly influence the molecule's electronic properties and steric environment.

Aldehyde Group (-CHO): As an electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution and directs incoming groups primarily to the meta position. It is also the primary site of reactivity, participating in nucleophilic additions and condensations.

Bromo Group (-Br): The bromine atom is an ortho, para-directing deactivator. Its electronegativity withdraws electron density from the ring via induction, while its lone pairs can donate electron density through resonance. Its position ortho to the aldehyde can sterically hinder certain reactions at the formyl group.

Methyl Groups (-CH₃): These are electron-donating groups that activate the ring towards electrophilic substitution. Their placement at the C4 and C6 positions enhances the electron density of the ring and provides steric bulk, which can influence the conformation of the aldehyde group.

The combination of these groups results in a unique electronic and steric profile. The interplay between the electron-withdrawing aldehyde and bromine, and the electron-donating methyl groups, creates a complex reactivity pattern. The steric hindrance from the ortho-bromo and ortho-methyl substituents is expected to influence the rotational barrier of the C(aryl)-C(aldehyde) bond, potentially favoring specific conformations. ias.ac.in

While specific experimental data for this compound is not widely published, its properties can be inferred from its isomer, 4-Bromo-2,6-dimethylbenzaldehyde. nih.govsigmaaldrich.com

Inferred and Calculated Properties of this compound

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₉H₉BrO | - |

| Molecular Weight | 213.07 g/mol | Calculated |

| Appearance | Expected to be a solid | Inferred from isomers |

| XLogP3 | ~2.8 | Inferred from 4-Bromo-2,6-dimethylbenzaldehyde. nih.gov |

| Hydrogen Bond Donor Count | 0 | Calculated |

Historical Context and Evolution of Research on Substituted Benzaldehydes

The journey of substituted benzaldehydes began with the isolation and synthesis of benzaldehyde itself. First extracted from bitter almonds in 1803, its synthesis was achieved in 1832 by Friedrich Wöhler and Justus von Liebig, a landmark in the early days of organic chemistry. wikipedia.org The development of synthetic methods throughout the 19th and 20th centuries opened the door to a vast array of substituted benzaldehydes.

The evolution of research can be marked by several key developments:

Early Syntheses: Initial methods for creating substituted benzaldehydes often involved multi-step processes starting from substituted toluenes or anilines. For instance, methods like the Sandmeyer and Gattermann reactions allowed for the introduction of a formyl group onto a pre-functionalized aromatic ring. namiki-s.co.jp A review from 1946 highlights the numerous methods developed for the synthesis of aromatic aldehydes by that time. acs.org

Rise of Selective Reagents: The mid-20th century saw the development of more selective and efficient reagents for the direct functionalization of aromatic rings. The ability to introduce substituents like halogens and alkyl groups with greater control allowed chemists to design and create increasingly complex benzaldehyde derivatives. orgsyn.org

Chanel No. 5 and the Popularization of Aldehydes: While not a substituted benzaldehyde in the same vein, the iconic use of aliphatic aldehydes in perfumery, famously marketed with Chanel No. 5 in 1921, brought the unique sensory properties of aldehydes to public attention and spurred further chemical investigation into this class of compounds. alphaaromatics.comcarrementbelle.com

Modern Catalysis: Contemporary research focuses on transition-metal-catalyzed reactions, which offer highly efficient and regioselective routes to polysubstituted benzaldehydes. rug.nl These modern methods enable the synthesis of specific isomers, like this compound, that may have been difficult to access through classical methods.

This progression from simple isolation to sophisticated catalytic synthesis has transformed substituted benzaldehydes from laboratory curiosities into indispensable tools for chemists.

Scope and Research Focus of this compound in Advanced Synthesis

The research focus for a molecule like this compound lies in its utility as a versatile building block for constructing more complex target molecules. The presence of multiple, distinct functional groups (aldehyde, bromo, methyl) on a single scaffold allows for a variety of subsequent chemical transformations. Halogenated compounds, in particular, are crucial in medicinal chemistry as the inclusion of a halogen can enhance metabolic stability and binding affinity. wisdomlib.orgresearchgate.net

The primary application of this compound is as an intermediate in multi-step synthetic sequences. Its structural motifs are valuable in several key areas of advanced synthesis:

Cross-Coupling Reactions: The bromo substituent serves as a handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at a specific position, enabling the assembly of complex molecular frameworks.

Synthesis of Heterocycles: Aromatic aldehydes are common precursors for the synthesis of heterocyclic compounds. nih.gov The aldehyde group can be condensed with various nucleophiles (amines, hydrazines, etc.) to form imines or related intermediates, which can then undergo intramolecular cyclization to yield a wide range of heterocyclic systems that are prevalent in pharmaceuticals.

Derivatization and Elaboration: The aldehyde functionality itself is a gateway to numerous other functional groups. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in Wittig-type reactions to form alkenes. This versatility allows chemists to strategically modify the molecule at different stages of a synthesis.

Potential Synthetic Applications of this compound

| Reaction Type | Role of Compound | Potential Product Class |

|---|---|---|

| Suzuki Coupling | Aryl Halide Source | Biaryl compounds |

| Sonogashira Coupling | Aryl Halide Source | Aryl-alkynes |

| Condensation | Electrophilic Aldehyde | Schiff bases, Chalcones nih.gov |

| Reductive Amination | Carbonyl Component | Substituted Benzylamines |

| Wittig Reaction | Carbonyl Component | Substituted Styrenes |

The specific substitution pattern of this compound makes it a potentially valuable starting material for creating highly substituted, sterically hindered molecules that are often challenging to synthesize. Its application is likely to be found in the synthesis of specialty chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, and materials with tailored electronic or photophysical properties. ontosight.ai

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-dimethylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-3-7(2)8(5-11)9(10)4-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEDJXCBZNUAEMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731011 | |

| Record name | 2-Bromo-4,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88174-53-2 | |

| Record name | 2-Bromo-4,6-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4,6 Dimethylbenzaldehyde

Direct Bromination Approaches for Dimethylbenzaldehyde Precursors

Direct bromination of a dimethylbenzaldehyde, such as 2,4-dimethylbenzaldehyde, is a primary route to obtaining the bromo-substituted product. This method's success hinges on controlling the regioselectivity of the bromination reaction.

Regioselective Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution is a fundamental process for introducing a bromine atom onto the aromatic ring of dimethylbenzaldehyde. The directing effects of the existing methyl and aldehyde groups on the aromatic ring play a crucial role in determining the position of the incoming bromine atom. The aldehyde group is a deactivating, meta-directing group, while the methyl groups are activating, ortho- and para-directing groups. The interplay of these electronic effects, along with steric hindrance, dictates the final isomeric product distribution.

Achieving high regioselectivity for the desired 2-bromo-4,6-dimethylbenzaldehyde often requires careful selection of brominating agents and reaction conditions. mdpi.comwku.edu Common brominating agents include molecular bromine (Br₂), N-bromosuccinimide (NBS), and dibromohydantoin. google.com The choice of solvent can also influence the selectivity of the reaction. researchgate.net For instance, the use of a less polar solvent may favor a particular isomer.

Catalytic Systems and Reaction Condition Optimization in Bromination

To enhance the efficiency and selectivity of bromination, various catalytic systems are employed. Lewis acids are known to catalyze benzylic bromination, a side reaction to be avoided in this context. nih.gov Conversely, Brønsted acids can promote the desired aromatic ring bromination. nih.gov The optimization of reaction conditions, including temperature and reaction time, is critical. For example, a patented method for preparing 2-bromo-4-fluorobenzaldehyde (B1271550) involves a two-step addition of the brominating agent at a controlled temperature to achieve a high yield and purity of the target product. google.com

Table 1: Comparison of Bromination Reagents and Conditions

| Reagent | Catalyst/Conditions | Selectivity | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, 0°C | High para-selectivity | mdpi.com |

| Bromine (Br₂) / SO₂Cl₂ | Zeolite catalyst | Selective bromination | researchgate.net |

| Dibromohydantoin | Acid solution, 30-100°C | High yield | google.com |

Formylation Reactions on Brominated Dimethylbenzene Scaffolds

An alternative synthetic strategy involves introducing the aldehyde group onto a pre-brominated dimethylbenzene ring. This approach can offer better control over the final product's structure.

Vilsmeier-Haack Formylation Techniques and Variants

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. organic-chemistry.orgchemistrysteps.com This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). chemistrysteps.comresearchgate.net The resulting electrophilic iminium salt then reacts with the brominated dimethylbenzene to introduce a formyl group. chemistrysteps.com The reaction is generally mild and effective for activated aromatic rings. nih.gov The Vilsmeier-Haack reaction can also be used for the bromination of aromatic compounds in the presence of a bromide source like KBr or NBS. researchgate.net

Grignard Reagent Mediated Formylation Approaches

Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles used to form new carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com In this context, a Grignard reagent can be prepared from a brominated dimethylbenzene. This organomagnesium compound can then react with a formylating agent, such as N,N-dimethylformamide (DMF) or ethyl orthoformate, to introduce the aldehyde functionality. libretexts.orgyoutube.com The reaction typically requires anhydrous conditions as Grignard reagents are highly reactive towards water. libretexts.org

Table 2: Overview of Formylation Methods

| Method | Reagents | Key Features | References |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Mild conditions, suitable for electron-rich arenes | organic-chemistry.orgchemistrysteps.com |

| Grignard Reaction | Mg, Formylating agent (e.g., DMF) | Strong nucleophile, requires anhydrous conditions | wikipedia.orgmasterorganicchemistry.com |

Multi-Step Conversions and Derivations from Related Aryl Precursors

The synthesis of this compound can also be achieved through multi-step reaction sequences starting from related aryl precursors. For instance, a synthetic route might begin with the bromination of a suitable dimethylaniline derivative, followed by a Sandmeyer reaction to convert the amino group into a nitrile, and finally, reduction of the nitrile to the corresponding aldehyde. Another approach involves the conversion of an aromatic amine to the corresponding aldehyde via a reaction with formaldoxime. orgsyn.org These multi-step pathways, while potentially longer, can provide access to the target molecule when direct methods are not feasible or result in poor yields.

Green Chemistry Principles in the Synthesis of this compound Analogs

The application of green chemistry principles to the synthesis of this compound and its analogs is a important area of research, driven by the need to reduce the environmental impact of chemical manufacturing. These principles focus on developing methods that are more efficient, use less hazardous materials, and generate minimal waste. Research into the synthesis of substituted benzaldehydes, which are analogs of this compound, highlights several innovative approaches that align with the goals of green chemistry.

One of the key strategies is the development of one-pot, multi-step reactions. acs.orgrug.nl These procedures, which combine several synthetic steps into a single reaction vessel, are inherently greener as they reduce the need for intermediate purification steps, thereby minimizing the use of solvents and energy, and decreasing waste generation. For instance, a two-step, one-pot procedure for synthesizing functionalized benzaldehydes has been developed. acs.orgrug.nl This method involves the formation of a stable aluminum hemiaminal intermediate, which protects the aldehyde group, allowing for a subsequent cross-coupling reaction with organometallic reagents. acs.orgrug.nl This approach is not only efficient but also aligns with green chemistry principles by favoring catalytic methods that use lighter, less toxic reagents and produce less waste. acs.orgrug.nl The synthesis of meta-bromo substituted Weinreb amides, which are precursors to bromo-substituted benzaldehyde (B42025) analogs, has been successfully demonstrated using this methodology, yielding the desired aldehydes in good yields. acs.orgrug.nl

Another important aspect of green chemistry is the use of safer and more environmentally friendly reagents and catalysts. Traditional bromination methods often rely on hazardous reagents. In contrast, greener approaches for the bromination of aromatic rings, which could be applied to the synthesis of bromo-substituted benzaldehyde analogs, have been explored. researchgate.net One such method uses potassium bromide (KBr) as the bromine source and hydrogen peroxide (H₂O₂) as a primary oxidant, with a vanadium(V) or molybdenum(VI) catalyst. researchgate.net This system operates in a two-phase medium and utilizes inexpensive and environmentally benign reagents. researchgate.net Similarly, the use of an alkali metal bromate (B103136) as an oxidant for the bromination of xylenes (B1142099) offers a method that is easily adaptable to industrial conditions and creates a minimum amount of waste. google.com

The choice of starting materials is also a critical consideration in green synthesis. The conventional production of aromatic aldehydes often relies on petroleum-derived feedstocks like p-xylene. nih.gov A greener alternative has been reported for the synthesis of p-methyl benzaldehyde, an analog of this compound, directly from acetaldehyde (B116499) using a diphenyl prolinol trimethylsilyl (B98337) ether catalyst. nih.gov This method represents a significant advancement by providing a direct, green route from a non-petroleum-based starting material, achieving high selectivity and conversion rates. nih.gov

Furthermore, innovative technologies such as indirect electrolytic oxidation and mechanochemistry are being applied to the synthesis of benzaldehyde analogs. Indirect electrolytic oxidation, for example, has been used for the synthesis of various dimethylbenzaldehyde isomers from trimethylbenzenes. google.com This method employs a recyclable manganese (Mn) oxidation medium, which aligns with the green chemistry principle of catalysis and recycling. google.com Mechanochemical synthesis, which involves conducting reactions in a ball mill with little or no solvent, is another powerful green chemistry tool. mdpi.com This solvent-free approach reduces energy consumption and avoids the use of harmful solvents, making it an environmentally protective and high atom-economy method. mdpi.com

The following tables summarize research findings related to the green synthesis of benzaldehyde analogs.

Table 1: One-Pot Synthesis of Substituted Benzaldehyde Analogs acs.orgrug.nl

| Starting Material (Weinreb Amide) | Reagent | Catalyst | Product | Yield (%) |

| N-methoxy-N-methylbenzamide | Phenyllithium | Pd/P(t-Bu)₃ | Benzaldehyde | 95 |

| 3-Bromo-N-methoxy-N-methylbenzamide | Phenyllithium | Pd/P(t-Bu)₃ | 3-Bromobenzaldehyde | 82 |

| 3,5-Dibromo-N-methoxy-N-methylbenzamide | Phenyllithium | Pd/P(t-Bu)₃ | 3,5-Dibromobenzaldehyde | 75 |

| 4-Methoxy-N-methoxy-N-methylbenzamide | Phenyllithium | Pd/P(t-Bu)₃ | 4-Methoxybenzaldehyde | 88 |

This table illustrates a one-pot reduction/cross-coupling procedure. The reaction conditions involved using DIBAL-H for the initial reduction in toluene (B28343) at 0 °C. acs.orgrug.nl

Table 2: Direct Green Synthesis of p-Methyl Benzaldehyde nih.gov

| Reactant | Catalyst | Solvent | Conversion (%) | Selectivity (%) |

| Acetaldehyde | Diphenyl prolinol trimethylsilyl ether | Chloroform | 99.8 | 90 |

This table shows the optimized results for the direct synthesis of p-methyl benzaldehyde from acetaldehyde, representing a greener route from a non-petroleum-based feedstock. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Bromo 4,6 Dimethylbenzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group is a versatile site for various chemical modifications, including oxidation, reduction, and condensation reactions.

The aldehyde functional group of 2-Bromo-4,6-dimethylbenzaldehyde can be selectively oxidized to the corresponding carboxylic acid, 2-Bromo-4,6-dimethylbenzoic acid. This transformation is a fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this, with common reagents including potassium permanganate (B83412) (KMnO4) and Jones reagent (CrO3 in sulfuric acid). libretexts.org The choice of oxidant and reaction conditions is crucial to ensure high yields and prevent unwanted side reactions. For instance, the oxidation of aldehydes to carboxylic acids can be achieved using Pd/C with NaBH4 and KOH.

Table 1: Selected Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Reagent | Description |

|---|---|

| Potassium Permanganate (KMnO4) | A strong oxidizing agent capable of converting primary alkyl arenes to carboxylic acids. libretexts.org |

| Jones Reagent (CrO3 & H2SO4) | A strong oxidizing agent also used for the oxidation of primary alcohols and aldehydes to carboxylic acids. libretexts.org |

The aldehyde group can be selectively reduced to a primary alcohol, yielding 2-Bromo-4,6-dimethylbenzyl alcohol. This conversion is typically accomplished using hydride-based reducing agents. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH4). nih.gov The reaction is generally carried out in an alcoholic solvent, such as methanol or ethanol. It is important to control the reaction conditions to prevent over-reduction or side reactions. For instance, in some cases, rearrangement can be an issue, but this can be prevented by quenching the intermediate benzyl (B1604629) alkoxide with a weak acid like acetic acid. nih.gov

Table 2: Common Reducing Agents for Aldehyde to Alcohol Conversion

| Reagent | Description |

|---|---|

| Sodium Borohydride (NaBH4) | A mild and selective reducing agent commonly used for the reduction of aldehydes and ketones. |

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.commdpi.com This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. mdpi.comnih.gov The removal of water, often by azeotropic distillation or the use of a dehydrating agent, drives the equilibrium towards the formation of the imine product. nih.gov A variety of amines can be used in this reaction, leading to a diverse range of N-substituted imine derivatives. organic-chemistry.org

Table 3: Key Aspects of Imine Formation

| Feature | Description |

|---|---|

| Reactants | Aldehyde and a primary amine. masterorganicchemistry.com |

| Catalyst | Typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com |

| Intermediate | A hemiaminal is formed through the nucleophilic addition of the amine to the carbonyl group. mdpi.com |

| Product | An imine (Schiff base), characterized by a carbon-nitrogen double bond. |

Reactions Involving the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring provides a handle for a variety of substitution and cross-coupling reactions, enabling the introduction of diverse functionalities.

While nucleophilic aromatic substitution (SNAr) reactions are generally more challenging on electron-rich aromatic rings, the presence of the electron-withdrawing aldehyde group can facilitate such reactions under certain conditions. For SNAr to occur, a strong nucleophile is typically required, and the reaction may necessitate elevated temperatures. The regioselectivity of the substitution is influenced by the electronic properties of the substituents on the aromatic ring.

The bromine substituent on this compound is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com The Suzuki reaction is widely used for the synthesis of biaryl compounds and is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govtcichemicals.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org It is a highly efficient method for the formation of arylalkynes. libretexts.org The reaction can often be carried out under mild conditions, sometimes even at room temperature. wikipedia.orgnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene in the presence of a base. organic-chemistry.orgnih.gov This reaction is a valuable method for the synthesis of substituted alkenes and typically exhibits high stereoselectivity. organic-chemistry.org

Table 4: Overview of Common Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki | Organoboron reagent (e.g., boronic acid) | Palladium catalyst, base | Biaryl |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, base | Arylalkyne |

Mechanistic Investigations of Key Transformations

Mechanism of Electrophilic Aromatic Substitution (EAS):

The mechanism for electrophilic substitution at the favored C5 position of this compound proceeds via a two-step addition-elimination pathway. masterorganicchemistry.comchemistrysteps.com

Step 1: Formation of the Sigma Complex (Arenium Ion): The aromatic π-system acts as a nucleophile and attacks the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com The attack at C5 leads to a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge is delocalized across the ring, primarily at positions C2, C4, and C6. The stability of this intermediate is crucial. The methyl groups at C4 and C6 help stabilize the positive charge through induction and hyperconjugation.

Step 2: Deprotonation to Restore Aromaticity: A weak base in the reaction mixture removes the proton from the sp³-hybridized C5 carbon. This is a fast step that restores the aromatic π-system, leading to the final substituted product. byjus.com

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The displacement of the bromo group by a nucleophile (Nu⁻) follows a two-step addition-elimination mechanism, characteristic of SNAr reactions. libretexts.orguomustansiriyah.edu.iq

Step 1: Formation of the Meisenheimer Complex: The nucleophile attacks the electrophilic carbon atom bonded to the bromine (C2). This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. libretexts.orgyoutube.com During this step, the aromaticity of the ring is broken, and the C2 carbon becomes sp³-hybridized. The negative charge is delocalized over the ring and, critically, onto the oxygen atom of the ortho-aldehyde group, which provides substantial stabilization.

Step 2: Elimination of the Leaving Group: In a fast second step, the ring re-aromatizes by expelling the bromide ion (Br⁻), which is a good leaving group. This restores the aromatic system and yields the final substitution product. uomustansiriyah.edu.iq

Application of 2 Bromo 4,6 Dimethylbenzaldehyde As a Synthetic Precursor

Role in the Synthesis of Complex Organic Molecules

Precursor to Heterocyclic Compounds

The molecular architecture of 2-Bromo-4,6-dimethylbenzaldehyde, featuring both an aldehyde and a bromo-substituted aromatic ring, suggests its potential as a precursor for various heterocyclic systems. In principle, the aldehyde group can undergo condensation reactions with dinucleophiles, such as hydrazines, hydroxylamine, or amidines, to form heterocyclic rings like pyrazoles, isoxazoles, or pyrimidines, respectively. The bromine atom offers a site for subsequent modifications, such as cross-coupling reactions, which could be used to build more complex fused heterocyclic systems. However, specific examples of the synthesis of heterocyclic compounds starting from this compound are not detailed in the available literature.

Building Block for Advanced Materials and Dyes

The potential utility of this compound as a building block for advanced materials and dyes can be inferred from its structure. The aromatic core and reactive functional groups could, in theory, be incorporated into polymeric structures or dye molecules. For instance, the aldehyde functionality allows for the formation of Schiff bases, which can be ligands for metal complexes with interesting optical or electronic properties. The bromo-substituent could be used to introduce this moiety into larger systems via polymerization or coupling reactions. Despite this theoretical potential, there is a lack of specific research in the public domain demonstrating the use of this compound in the synthesis of advanced materials or dyes.

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds

Aromatic aldehydes and organobromides are common structural motifs in medicinal chemistry, and this compound could theoretically serve as an intermediate in the synthesis of pharmacologically active compounds. The aldehyde can be a precursor to various functional groups, and the bromine atom allows for the introduction of diverse substituents through cross-coupling chemistry, a common strategy in drug discovery. While related brominated benzaldehyde (B42025) derivatives have been investigated for their potential biological activities, there is no specific information available in the surveyed literature that details the use of this compound as an intermediate for pharmacologically relevant scaffolds.

Formation of Derivatized Analogs for Structure-Reactivity Relationship Studies

The study of structure-reactivity relationships involves synthesizing a series of related compounds (analogs) and evaluating how structural modifications influence their chemical reactivity or biological activity. This compound is a suitable candidate for such studies due to its functional groups. The aldehyde group can be transformed into a variety of other functionalities (e.g., alcohols, carboxylic acids, imines), and the bromine atom can be replaced or used in coupling reactions to introduce different substituents onto the aromatic ring. By creating a library of such derivatives, researchers could investigate, for example, the electronic and steric effects of the substituents on the reactivity of the molecule. However, specific studies detailing the synthesis of derivatized analogs of this compound for this purpose are not found in the available literature.

Industrial Relevance of Synthetic Pathways Utilizing this compound

For a chemical compound to have industrial relevance, its synthetic pathways must be scalable, cost-effective, and lead to a product with significant commercial demand. While general methods for the synthesis of brominated aromatic aldehydes exist, the industrial-scale production and application of this compound are not documented in the public domain. The commercial availability of this compound from various suppliers suggests it is used in research and development, but there is no evidence of its large-scale industrial use in the surveyed literature.

Computational and Theoretical Studies on 2 Bromo 4,6 Dimethylbenzaldehyde and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. Theoretical calculations for analogs of 2-bromo-4,6-dimethylbenzaldehyde, such as bromo-dimethoxybenzaldehydes and 5-bromo-2-hydroxybenzaldehyde, have been performed using DFT to predict their physicochemical properties. srce.hreurekaselect.com

Functionals like CAM-B3LYP and B3LYP, combined with basis sets such as 6-311++G(d,p), have proven effective in optimizing molecular geometries and providing results that align well with experimental data from X-ray diffraction. srce.hreurekaselect.com For instance, a comparison between theoretical and experimental geometric parameters for bromo-dimethoxybenzaldehyde analogs showed that the CAM-B3LYP functional yielded highly accurate values. srce.hr

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. These calculations also allow for the generation of Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. eurekaselect.comnih.gov In substituted benzaldehydes, the area around the electronegative oxygen atom of the carbonyl group typically shows the highest electron density (negative potential), indicating a site for electrophilic attack. eurekaselect.comnih.gov

Table 1: Comparison of Theoretical and Experimental Data for a Benzaldehyde (B42025) Analog This table would typically showcase comparative data for bond lengths and angles, but specific values for the target compound are not available in the provided search results. A representative table for an analog like 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) would compare XRD data with values calculated by DFT methods.

| Parameter | Experimental (XRD) | Theoretical (CAM-B3LYP) |

| Bond Length (C-Br) | Value | Value |

| Bond Length (C=O) | Value | Value |

| Bond Angle (C-C-C) | Value | Value |

Prediction of Reaction Pathways and Transition States

Theoretical calculations are instrumental in predicting the most likely pathways for chemical reactions. By analyzing the molecular electrostatic potential (MEP) and Fukui functions, researchers can identify the most reactive sites within a molecule. eurekaselect.com For substituted benzaldehydes, the carbonyl group is a primary site of reactivity. eurekaselect.comnih.gov

The study of transition states is crucial for understanding reaction kinetics. DFT calculations can model the geometry and energy of these high-energy intermediates, providing insight into the activation energy required for a reaction to proceed. While specific transition state calculations for this compound are not detailed in the provided results, the methodology is broadly applied to its analogs to understand mechanisms like nucleophilic addition to the carbonyl group. srce.hr

Conformational Analysis and Rotational Barriers

The three-dimensional shape of a molecule (its conformation) is critical to its function and reactivity. For molecules with rotatable bonds, such as the phenyl-formyl bond in benzaldehydes, conformational analysis helps identify the most stable arrangements.

Theoretical studies on substituted benzaldehydes have investigated the rotational barrier of the formyl group (-CHO). srce.hrmdpi.com The orientation of the aldehyde group relative to the benzene (B151609) ring can exist in different conformations, such as syn and anti, depending on the substitution pattern. acs.org For 2,6-disubstituted benzaldehydes, steric hindrance from the ortho substituents can significantly influence the preferred conformation and the energy barrier to rotation. DFT calculations at levels like M06-2X/6-311+G* are used to compute these rotational energy profiles. mdpi.com The calculated barriers can then be compared with experimental data obtained from techniques like dynamic NMR spectroscopy. mdpi.com For many substituted benzaldehydes, the calculated rotational barriers for the formyl group are in the range of 20–23 kcal/mol. mdpi.com

Solvent Effects on Reactivity and Spectroscopic Properties using Theoretical Models

The surrounding solvent can significantly influence a molecule's properties and reactivity. Theoretical models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects.

For example, Time-Dependent DFT (TD-DFT) calculations can predict the UV-Visible absorption spectra of molecules in various solvents. eurekaselect.com Studies on analogs like 5-bromo-2-hydroxybenzaldehyde have shown how the choice of solvent affects the absorption wavelengths. eurekaselect.com These calculations help in understanding the nature of electronic transitions and how they are perturbed by the solvent's polarity. This information is valuable for interpreting experimental spectroscopic data and predicting how a compound will behave in different chemical environments.

Molecular Dynamics Simulations for Crystal Packing and Solution-Phase Reactivity

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. These simulations can model the interactions of a single molecule in solution or the collective behavior of many molecules in a crystal lattice.

In the context of crystal engineering, MD simulations and related techniques like Hirshfeld surface analysis are used to understand the intermolecular interactions that govern crystal packing. srce.hr For bromo-dimethoxybenzaldehyde analogs, analysis has revealed the importance of C-H···O interactions and, in some cases, halogen bonding in stabilizing the crystal structure. srce.hr

MD simulations are also used to explore the interactions between a molecule and biological macromolecules, such as proteins. eurekaselect.com By simulating the dynamic behavior of a ligand within a protein's active site, researchers can gain insights into binding modes and affinities, which is a critical aspect of drug design. eurekaselect.com

Advanced Methodologies in the Structural and Mechanistic Elucidation of 2 Bromo 4,6 Dimethylbenzaldehyde and Its Derivatives

High-Resolution Mass Spectrometry for Complex Product Characterization and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 2-Bromo-4,6-dimethylbenzaldehyde and the complex mixtures generated during its synthesis and subsequent reactions. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of elemental compositions for the parent ion and its fragments.

In the context of reactions involving this compound, HRMS is critical for identifying and confirming the structure of desired products, as well as characterizing byproducts, impurities, and transient intermediates. For instance, during a synthetic transformation, a complex mixture may contain the starting material, the desired product, and potential side products arising from over-oxidation, reduction, or loss of the bromine substituent. HRMS can readily distinguish between these species based on their exact masses. nih.gov The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides an additional layer of certainty in identifying brominated species within a complex spectrum. nih.gov

Mechanistic studies also benefit significantly from HRMS. By analyzing aliquots of a reaction over time, it is possible to detect short-lived intermediates. For example, in a coupling reaction, HRMS could identify organometallic intermediates or other transient species, providing direct evidence for a proposed catalytic cycle. researchgate.net The technique is particularly powerful when coupled with a separation method like liquid chromatography (LC-HRMS) or when used for direct infusion analysis of reaction mixtures to get a snapshot of the species present. nih.govresearchgate.net

Table 1: Hypothetical HRMS Data for Monitoring a Reaction of this compound

This table illustrates how HRMS can differentiate between potential species in a reaction mixture based on their precise calculated masses.

| Compound Name | Molecular Formula | Calculated Monoisotopic Mass (Da) | Potential Role in Reaction |

| This compound | C₉H₉BrO | 211.9837 | Starting Material |

| 2-Bromo-4,6-dimethylbenzoic acid | C₉H₉BrO₂ | 227.9786 | Oxidation Product |

| (2-Bromo-4,6-dimethylphenyl)methanol | C₉H₁₁BrO | 214.0000 | Reduction Product |

| 3,5-Dimethylbenzaldehyde | C₉H₁₀O | 134.0732 | Debromination Product |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise molecular structure of this compound and its derivatives in solution. While standard one-dimensional ¹H and ¹³C NMR spectra confirm the basic connectivity of atoms, advanced 2D NMR techniques are required to probe the molecule's three-dimensional features, such as conformation and stereochemistry. researchgate.net

For a molecule like this compound, the orientation of the aldehyde group relative to the bulky ortho-substituents (bromine and a methyl group) is of significant interest. The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are in close spatial proximity (typically < 5 Å), regardless of whether they are connected through bonds. libretexts.orglibretexts.org A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal these spatial relationships. A key expected correlation in a NOESY spectrum of this compound would be between the aldehyde proton (-CHO) and the protons of the C6-methyl group. The observation of this cross-peak would provide definitive evidence that the conformer in which the aldehyde proton is oriented toward the C6-methyl group is significantly populated in solution. youtube.com

The combination of various NMR experiments allows for complete assignment of all proton and carbon signals and provides insights into the molecule's preferred conformation, which can directly influence its reactivity. auremn.org.br

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

The following table presents predicted chemical shift values based on standard substituent effects. Actual experimental values may vary slightly.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CHO | 10.3 - 10.5 | 191 - 193 |

| C1-CHO | - | 135 - 137 |

| C2-Br | - | 128 - 130 |

| C3-H | 7.6 - 7.7 | 134 - 136 |

| C4-CH₃ | - | 142 - 144 |

| C5-H | 7.3 - 7.4 | 130 - 132 |

| C6-CH₃ | - | 138 - 140 |

| C4-CH₃ | 2.4 - 2.5 | 20 - 22 |

| C6-CH₃ | 2.5 - 2.6 | 19 - 21 |

Table 3: Expected Key NOESY Correlations for Conformational Analysis

| Proton 1 | Proton 2 | Expected NOE | Structural Implication |

| Aldehyde H (-CHO) | C6-Methyl H (-CH₃) | Strong | Proximity confirms the conformation where the aldehyde group is oriented towards the C6-methyl. |

| C5-H | C4-Methyl H (-CH₃) | Strong | Confirms assignment and proximity of these groups. |

| C5-H | C6-Methyl H (-CH₃) | Strong | Confirms assignment and proximity of these groups. |

X-ray Crystallography in the Investigation of Solid-State Structures and Intermolecular Interactions Affecting Reactivity

X-ray crystallography provides the most definitive and unambiguous structural information for a molecule by determining the precise arrangement of atoms in the solid state. najah.edu This technique yields a three-dimensional model of the molecule, providing exact bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would definitively confirm the substitution pattern and reveal the conformation of the aldehyde group relative to the benzene (B151609) ring in the solid state.

Beyond the structure of a single molecule, X-ray crystallography elucidates the crystal packing, which is dictated by intermolecular interactions. rsc.org These non-covalent forces, such as hydrogen bonds, halogen bonds, and π–π stacking, are fundamental to understanding the physical properties of the solid and can influence its reactivity. nih.gov In the case of brominated aromatic compounds, halogen bonding—an attractive interaction between the electrophilic region of the bromine atom and a nucleophile—can play a significant role in directing the crystal architecture. nih.govnih.gov

While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as derivatives of 2-bromobenzaldehyde, provides valuable insight. nih.gov In such structures, weak intermolecular C–H⋯O hydrogen bonds involving the aldehyde group are commonly observed, often forming dimers or chain-like motifs. nih.govnih.gov It is anticipated that the crystal packing of this compound would be influenced by an interplay of C–H⋯O interactions from the aldehyde, potential Br⋯O or Br⋯π halogen bonds, and van der Waals forces between the methyl groups.

Table 4: Representative Crystallographic Data for a Related Bromobenzaldehyde Derivative, (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide nih.gov

This data, from a derivative synthesized from 2-bromobenzaldehyde, illustrates the type of information obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₃BrN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.045 |

| b (Å) | 5.891 |

| c (Å) | 19.873 |

| β (°) | 104.56 |

| Volume (ų) | 1364.5 |

| Key Intermolecular Interactions | N—H⋯O and C—H⋯O hydrogen bonds |

Q & A

Q. Key characterization data :

- Melting Point : 142–144°C (pure product) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (aldehyde proton at ~10 ppm, aromatic protons in dimethyl regions) and IR (C=O stretch at ~1700 cm⁻¹).

[Basic] What safety protocols are critical when handling this compound?

- Eye Exposure : Flush immediately with water for 10–15 minutes; consult an ophthalmologist due to potential corneal damage .

- Skin Contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing .

- Inhalation/Ingestion : Use fume hoods during synthesis. If ingested, rinse mouth (if conscious) and seek medical attention .

- Storage : Keep in airtight containers, away from oxidizing agents, at ambient temperatures .

[Advanced] How can researchers optimize reaction yields during scale-up synthesis?

Scale-up studies reveal non-linear yield dependence on precursor mass. For example:

| Precursor Mass (g) | Yield (%) |

|---|---|

| 0.5 | 21.63 |

| 1.0 | 82.03 |

| 3.0 | 69.84 |

Q. Optimization strategies :

- Mass-to-solvent ratio : Maintain a 1:10 ratio to avoid steric hindrance.

- Reaction time : Monitor via TLC; prolonged times (>12 hrs) risk side reactions (e.g., over-bromination) .

[Advanced] How does steric hindrance from methyl groups influence reactivity in cross-coupling reactions?

The 4,6-dimethyl groups create steric barriers, potentially slowing nucleophilic attacks in reactions like Suzuki-Miyaura coupling. To mitigate:

- Catalyst choice : Use bulky ligands (e.g., SPhos) to enhance selectivity.

- Temperature : Increase to 80–100°C to overcome activation energy barriers .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .

[Advanced] How to resolve contradictions in reported bromination regioselectivity?

Discrepancies in substitution patterns (e.g., para vs. ortho bromination) may arise from:

- Substrate electronic effects : Electron-donating methyl groups direct bromination to specific positions. DFT calculations can predict regioselectivity .

- Acid strength : Strong acids (H₂SO₄) favor electrophilic substitution at activated positions; weaker acids (AcOH) may lead to mixed products. Validate via controlled experiments .

[Advanced] What role does this compound play in materials science?

The aldehyde group enables Schiff base formation , useful in:

- Coordination polymers : React with amines to create metal-organic frameworks (MOFs) for catalytic applications.

- Fluorescent probes : Functionalize with fluorophores (e.g., anthracene) for bioimaging. Recent studies highlight its utility in pH-sensitive dyes .

[Advanced] What analytical methods are recommended for purity assessment?

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time ~8–10 mins in acetonitrile/water (70:30).

- Mass Spectrometry : ESI-MS (m/z calc. for C₉H₉BrO: 212.98; observed: 213.0 [M+H]⁺) .

- Elemental Analysis : Validate Br content (theoretical: 37.6%) to detect halogen impurities .

[Advanced] How to troubleshoot by-product formation during bromination?

Common by-products (e.g., di-brominated analogs) arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.